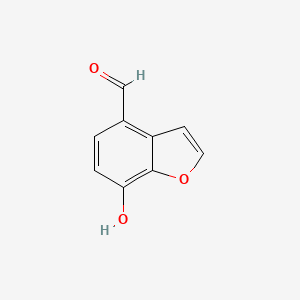

7-Hydroxybenzofuran-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxybenzofuran-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

In chemistry, 7-Hydroxybenzofuran-4-carbaldehyde serves as a valuable building block for synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in organic synthesis.

Biology

Numerous studies have investigated the biological activities of this compound, highlighting its potential in:

- Antitumor Activity : Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cells. For instance, one study reported an IC50 value of 12.4 μM against NF-κB activation in HeLa cells, indicating its potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting utility in treating inflammatory diseases .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its derivatives have shown promise against various diseases, including:

- Hepatitis C : Investigations into its antiviral properties indicate potential effectiveness against viral infections.

- Broad-Spectrum Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its minimum inhibitory concentration (MIC) values against selected bacterial strains, as shown in the table below:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus |

| 6.25 | Escherichia coli | |

| 2.50 | Pseudomonas aeruginosa |

Antitumor Efficacy

A notable study evaluated the antitumor efficacy of various benzofuran derivatives, including this compound. The results indicated that specific substitutions on the benzofuran ring significantly inhibited cancer cell proliferation, reinforcing its potential as a therapeutic agent .

Antimicrobial Studies

In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against a range of pathogens. The findings revealed that certain compounds exhibited significant inhibition against both bacterial and fungal strains, showcasing the broad-spectrum antimicrobial potential of this compound class .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reaction:

7-Hydroxybenzofuran-4-carbaldehyde → 7-Hydroxybenzofuran-4-carboxylic acid

Conditions:

Key Data:

| Parameter | Value |

|---|---|

| Reaction time | 3 hours |

| Temperature | Reflux (~110°C) |

| Solvent | Dry toluene |

| Characterization | NMR, HRMS |

This reaction proceeds via hydride abstraction by DDQ, followed by tautomerization to stabilize the carboxylic acid product .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

Reaction:

this compound → 7-Hydroxybenzofuran-4-methanol

Conditions:

-

Reducing agents: Sodium borohydride (NaBH₄) in methanol.

-

Alternative: Catalytic hydrogenation (H₂/Pd-C).

Key Observations:

-

The hydroxyl group remains intact under these conditions.

-

Side reactions (e.g., furan ring hydrogenation) are minimal with NaBH₄.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases and hydrazones:

Example: Reaction with hydrazines

Product: this compound hydrazone

Conditions:

Applications:

-

Used in coordination chemistry to form metal complexes.

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes substitution at positions 5 and 6:

Reaction: Bromination

Product: 7-Hydroxy-5-bromobenzofuran-4-carbaldehyde

Conditions:

Mechanism:

Electrophilic bromine (Br⁺) attacks the para position relative to the hydroxyl group, stabilized by resonance .

O-Alkylation and Protection

The phenolic hydroxyl group undergoes alkylation for protection:

Reaction: Methylation

Product: 7-Methoxybenzofuran-4-carbaldehyde

Conditions:

Key Data:

| Parameter | Value |

|---|---|

| Reaction time | 3 hours |

| Temperature | Reflux (~56°C) |

| Workup | Filtration and chromatography |

Cyclization and Ring Expansion

The aldehyde group facilitates cycloaddition reactions:

Example: Palladium-mediated Sonogashira coupling

Product: Polycyclic benzofuran derivatives

Conditions:

Application:

Synthesis of antioxidant analogues inspired by salvianolic acids .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes tautomerization:

Observation:

-

Keto-enol tautomerism in solvents like CDCl₃, confirmed by NMR .

-

Stabilization of the enol form via intramolecular hydrogen bonding .

Mechanistic Insights

特性

分子式 |

C9H6O3 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC名 |

7-hydroxy-1-benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C9H6O3/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-5,11H |

InChIキー |

ROBBIAOJDXVPSS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1C=O)C=CO2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。